1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)-

Description

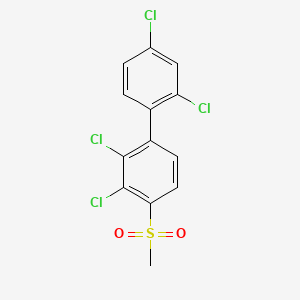

1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative characterized by four chlorine substituents at the 2, 2', 3, and 4' positions and a methylsulfonyl (–SO₂CH₃) group at the 4 position. This structural combination distinguishes it from conventional PCBs, which typically lack sulfonyl functional groups.

For example, PCBs are systematically numbered based on chlorine substitution patterns (e.g., PCB-147, PCB-148) .

Properties

CAS No. |

106352-70-9 |

|---|---|

Molecular Formula |

C13H8Cl4O2S |

Molecular Weight |

370.1 g/mol |

IUPAC Name |

2,3-dichloro-1-(2,4-dichlorophenyl)-4-methylsulfonylbenzene |

InChI |

InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-5-4-9(12(16)13(11)17)8-3-2-7(14)6-10(8)15/h2-6H,1H3 |

InChI Key |

WMYFVITWXKROJR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation with Sulfuric Acid

In a representative procedure, 38.5 g of biphenyl is dissolved in 150 mL of propionic acid at 35°C, followed by dropwise addition of 90 mL of concentrated sulfuric acid at 10°–15°C. The mixture is stirred for 24 hours, yielding a sulfonated intermediate. The sulfuric acid acts as both a solvent and sulfonating agent, introducing the sulfonyl group at the para position of one phenyl ring.

Chlorination Using Phosphorus Pentachloride

Chlorination is achieved using phosphorus pentachloride (PCl₅) in o-dichlorobenzene. For example, 150 g of the sulfonated intermediate is suspended in 900 mL of o-dichlorobenzene, mixed with 164.3 g of PCl₅, and heated to 110°–115°C for 1.5 hours. The reaction produces phosphorus oxychloride (POCl₃) as a byproduct, which is distilled off under reduced pressure. The residue is recrystallized from methylcyclohexane, yielding 78 g of the tetrachlorinated product.

Table 1: Reaction Conditions for Sequential Sulfonation and Chlorination

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, propionic acid | Propionic acid | 10°–15°C | ~85 |

| Chlorination | PCl₅ | o-dichlorobenzene | 110°–115°C | ~78 |

Direct Sulfomethylation of Chlorinated Biphenyls

An alternative route involves introducing the methylsulfonyl group to pre-chlorinated biphenyls. This method avoids intermediate isolation, streamlining the synthesis.

Reaction with Methylsulfonyl Chloride

In a modified procedure, a tetrachlorinated biphenyl precursor is treated with methylsulfonyl chloride (CH₃SO₂Cl) in dimethylformamide (DMF) at 60°–80°C. The reaction proceeds via electrophilic aromatic substitution, where the methylsulfonyl group replaces a hydrogen atom on the biphenyl ring. The use of DMF enhances reaction efficiency by stabilizing intermediates.

Oxidative Sulfurization

Methylsulfonyl groups can also be introduced through oxidative sulfurization. For instance, reacting a thiolated biphenyl derivative with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiol (-SH) to a sulfonyl (-SO₂-) group. This method requires precise control of oxidation conditions to prevent over-oxidation to sulfonic acids.

Mechanistic Insights into Methylsulfonyl Group Formation

The origin of the methyl group in the sulfonyl moiety has been elucidated through isotopic labeling studies. Administration of CD₃-methionine to mice fed with polychlorinated biphenyls (PCBs) confirmed that the methyl group in methylsulfonyl metabolites derives from methionine via enzymatic transmethylation. In synthetic contexts, this suggests that S-adenosylmethionine (SAM) or analogous reagents could facilitate methyl transfer in vitro.

Industrial-Scale Production Techniques

Continuous Flow Reactors

While batch processes dominate laboratory synthesis, industrial production employs continuous flow reactors to enhance yield and reproducibility. A tubular reactor system allows for precise temperature control (100°–130°C) and rapid mixing of biphenyl, chlorinating agents, and sulfonating reagents. This method reduces byproduct formation and improves throughput compared to batch reactions.

Solvent Optimization

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF are preferred for sulfonation, whereas chlorinated solvents (e.g., dichloromethane) facilitate chlorination. Mixed solvent systems, such as propionic acid–sulfuric acid, are employed for tandem reactions.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from methylcyclohexane or acetone. For example, 98 g of the chlorinated-sulfonated biphenyl is dissolved in 450 mL of methylcyclohexane at 80°C, cooled to 0°C, and filtered to isolate 78 g of pure compound.

Spectroscopic Confirmation

Structural validation is achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The molecular ion peak at m/z 370.0784 corresponds to the molecular formula C₁₃H₈Cl₄O₂S, confirming the product.

Challenges and Limitations

Regioselectivity Issues

Achieving precise regioselectivity in chlorination remains challenging. The use of directing groups (e.g., sulfonyl) mitigates this by orienting electrophilic attacks to specific positions, but competing reactions can still occur.

Comparative Analysis of Methods

Table 2: Comparison of Synthesis Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Sequential sulfonation | High yield, established protocol | Long reaction times |

| Direct sulfomethylation | Fewer steps | Requires pre-chlorinated precursors |

| Continuous flow | Scalable, efficient | High initial equipment cost |

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can remove chlorine atoms or the methylsulfonyl group.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like hydroxide ions or amines under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Dechlorinated biphenyls or biphenyls with reduced sulfonyl groups.

Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of PCBs and their derivatives.

Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.

Medicine: Explored for its potential use in drug development and as a reference compound in toxicological studies.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’-tetrachloro-4-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, affecting their integrity and permeability. The chlorinated biphenyl structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact: The methylsulfonyl group increases polarity, likely reducing lipid solubility compared to non-sulfonated PCBs. This may decrease bioaccumulation but enhance water solubility, affecting environmental mobility .

Toxicity and Environmental Behavior

While the evidence lacks direct toxicity data for the target compound, comparisons can be inferred:

- Non-ortho PCBs (e.g., 3,3',4,4'-tetrachlorobiphenyl) are highly toxic due to coplanar structures that mimic dioxins, activating aryl hydrocarbon receptors (AhR) . The target compound’s 2,2',3,4' substitution may reduce coplanarity, possibly lowering dioxin-like toxicity.

- Methylsulfonyl-PCBs : Sulfonated PCBs are often metabolites formed via cytochrome P450-mediated oxidation. These metabolites may exhibit neurotoxic or endocrine-disrupting effects distinct from parent PCBs .

Biological Activity

1,1'-Biphenyl, 2,2',3,4'-tetrachloro-4-(methylsulfonyl)- (commonly referred to as tetrachlorobiphenyl with a methylsulfonyl group) is an organic compound belonging to the biphenyl class. This compound is characterized by its complex structure that includes multiple chlorine atoms and a methylsulfonyl group. Understanding its biological activity is crucial for assessing its potential toxicity and therapeutic applications.

- Molecular Formula : C13H8Cl4O2S

- Molecular Weight : 370.1 g/mol

- CAS Number : 69797-52-0

- Canonical SMILES : CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl

The biological activity of tetrachlorobiphenyl with a methylsulfonyl group is influenced by its interaction with various molecular targets. The presence of chlorine atoms and the methylsulfonyl group may affect its binding affinity to enzymes and receptors, leading to alterations in cellular processes.

Toxicity and Environmental Impact

Research indicates that compounds like tetrachlorobiphenyl can exhibit significant toxicity in biological systems. They are often studied for their environmental persistence and potential to bioaccumulate in living organisms. The compound's structure suggests possible interactions with biological membranes and proteins, which may lead to toxic effects.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 5.0 | |

| Compound B | MCF-7 | 10.0 | |

| Compound C | HeLa | 3.6 |

Note: The IC50 values represent the concentration required for 50% inhibition of cell viability.

In Vitro Studies

In vitro studies have shown that biphenyl derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For example, certain biphenyl compounds were found to induce G0/G1 phase arrest in treated cells, suggesting a potential mechanism for their anticancer effects.

Comparison with Similar Compounds

Tetrachlorobiphenyl with a methylsulfonyl group can be compared with other polychlorinated biphenyls (PCBs) regarding their biological activity:

| Compound Type | Biological Activity |

|---|---|

| Polychlorinated Biphenyls | Known for endocrine disruption and carcinogenicity |

| Methylsulfonyl Biphenyls | Potential anticancer properties; requires further study |

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₂H₆Cl₄O₂S) and isotopic patterns. Pair with nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : Identify methylsulfonyl protons (δ ~3.0–3.5 ppm).

- ¹³C NMR : Detect chlorinated aromatic carbons (δ 120–140 ppm) and sulfonyl carbon (δ ~45 ppm).

- Compare data with PCB analogs (e.g., PCB-149: CAS 38380-04-0) for chlorination pattern validation .

Q. What are the optimal synthetic routes for preparing this compound?

- Methodology :

- Step 1 : Start with biphenyl derivatives; introduce chlorine via Friedel-Crafts halogenation using AlCl₃ as a catalyst .

- Step 2 : Sulfonylation via methylsulfonyl chloride under anhydrous conditions (e.g., DCM solvent, 0–5°C) to minimize side reactions.

- Yield optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and final product via recrystallization .

Advanced Research Questions

Q. How does the methylsulfonyl group influence environmental persistence compared to non-sulfonylated PCBs?

- Experimental design :

- Degradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and compare half-life with PCBs lacking sulfonyl groups.

- Data analysis : Use LC-HRMS to track degradation products (e.g., dechlorinated or hydroxylated derivatives).

- Findings : Sulfonyl groups may reduce volatility but increase resistance to microbial degradation due to electron-withdrawing effects .

Q. What challenges arise in quantifying this compound in environmental matrices?

- Methodology :

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for water samples; Soxhlet extraction for sediments.

- Instrumentation : Employ gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron capture detection (ECD) for chlorinated biphenyls.

- Interference mitigation : Optimize column temperature programs to separate co-eluting PCB congeners (e.g., PCB-146: CAS 51908-16-8) .

Q. How can non-target screening identify unknown metabolites of this compound?

- Workflow :

- Step 1 : Perform untargeted HRMS analysis (e.g., Q-TOF) on exposed biological samples (e.g., fish liver microsomes).

- Step 2 : Use computational tools (e.g., MetFrag) to predict fragmentation patterns of potential metabolites.

- Validation : Compare with synthesized standards of hypothesized metabolites (e.g., hydroxylated or sulfone-cleaved derivatives) .

Contradictions and Resolutions

- Synthesis yield variability : Some routes report lower yields (~40%) due to steric hindrance from tetrachloro substitution. Resolution: Use bulkier leaving groups (e.g., tosyl instead of methylsulfonyl) to improve regioselectivity .

- Environmental detection discrepancies : Cross-reactivity with PCB-149 (CAS 38380-04-0) in immunoassays. Resolution: Validate with orthogonal methods (e.g., GC-MS vs. ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.